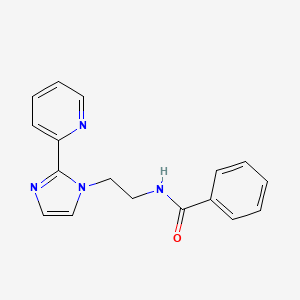

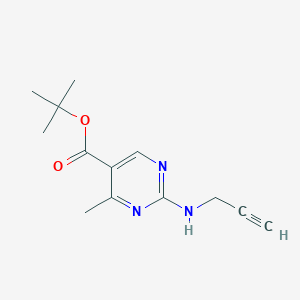

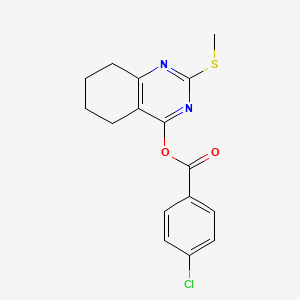

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)-benzamides has been reported in the literature . A bimetallic metal–organic framework material, Fe2Ni-BDC, was synthesized and used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The reaction yielded pyridyl benzamide with an isolated yield of 82% under optimal conditions .Chemical Reactions Analysis

The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The catalyst can be reused without a substantial reduction in catalytic activity, with a 77% yield after six times of reuse .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

A study highlighted the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs), including N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide derivatives, which demonstrated significant activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. The study emphasized the importance of specific substitutions on the benzene ring, revealing that certain compounds exhibited considerable antimycobacterial activity with acceptable safety indices, thereby suggesting their potential utility in treating tuberculosis (Lv et al., 2017).

Antiulcer Activity

Research on imidazo[1,2-a]pyridines substituted at the 3-position, including derivatives of this compound, investigated their potential as antisecretory and cytoprotective antiulcer agents. Although the compounds did not demonstrate significant antisecretory activity, several exhibited notable cytoprotective properties, suggesting their potential use in protecting the stomach lining from damage caused by ulcers (Starrett et al., 1989).

Cellular Permeability

A study exploring pyrrole-imidazole (Py-Im) polyamides, structurally related to this compound, focused on their cellular permeability. It discovered that modifications to the conventional linker could significantly enhance the cellular uptake of these compounds, thereby improving their potential as therapeutic agents (Liu & Kodadek, 2009).

Chemical Synthesis and Reactivity

Several studies have reported on the chemical synthesis and reactivity of this compound and related compounds. These include the exploration of their functionalization reactions, synthetic routes, and potential applications in various chemical and medicinal contexts, such as the synthesis of heterocycles, directing groups for C-H amination, and the synthesis of novel inhibitors for therapeutic applications (Yıldırım et al., 2005), (Zhao et al., 2017), (Meyer et al., 2012), (Artheswari et al., 2019).

Propiedades

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)20-11-13-21-12-10-19-16(21)15-8-4-5-9-18-15/h1-10,12H,11,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVQPXVDPAZGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(2-methylphenyl)thiosemicarbazide](/img/structure/B2651167.png)

![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)

![N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2651174.png)

![1-Methyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651177.png)